tert-Butyl 3-Ethylpiperazine-1-carboxylate

Descripción general

Descripción

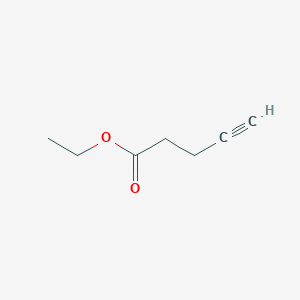

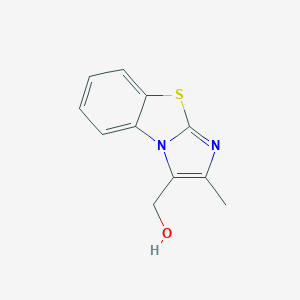

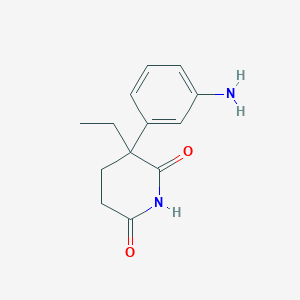

Tert-Butyl 3-Ethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 . It is also known by its IUPAC name tert-butyl 3-ethyl-1-piperazinecarboxylate .

Molecular Structure Analysis

The InChI code for tert-Butyl 3-Ethylpiperazine-1-carboxylate is 1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Tert-Butyl 3-Ethylpiperazine-1-carboxylate has a molecular weight of 214.31 . The compound is very soluble, with a solubility of 3.06 mg/ml .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Development

N-Boc-3-Ethylpiperazine is a valuable building block in medicinal chemistry due to its piperazine core, a prevalent motif in pharmaceuticals. Piperazines are the third most common nitrogen heterocycle in drug discovery . They are found in various pharmacological agents with properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant . The Boc (tert-butoxycarbonyl) group in N-Boc-3-Ethylpiperazine serves as a protective group that can be removed under mild acidic conditions, allowing for further functionalization of the molecule in drug synthesis.

C–H Functionalization

Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization, a method that allows for the direct modification of carbon-hydrogen bonds in organic molecules. N-Boc-3-Ethylpiperazine can undergo C–H functionalization to introduce various substituents onto the piperazine ring, expanding its utility in creating diverse and complex drug molecules .

Synthesis of Blockbuster Drugs

Piperazine derivatives are key components in several blockbuster drugs, such as Imatinib (marketed as Gleevec) and Sildenafil (sold as Viagra) . N-Boc-3-Ethylpiperazine can be used to synthesize analogs of these drugs, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles.

Pharmacokinetics and Pharmacodynamics

The presence of the ethyl group and the piperazine ring in N-Boc-3-Ethylpiperazine can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. These structural features can enhance water solubility, bioavailability, and the ability to interact with biological receptors through hydrogen bonding .

Heterocyclic Chemistry

In heterocyclic chemistry, N-Boc-3-Ethylpiperazine is used to introduce a six-membered ring containing two nitrogen atoms into larger molecular frameworks. This can significantly alter the three-dimensional geometry and electronic properties of the molecules, which is crucial for the discovery of new compounds with unique biological activities .

Photoredox Catalysis

N-Boc-3-Ethylpiperazine can participate in photoredox catalysis, a process that uses light to activate a photocatalyst, which in turn can catalyze a chemical reaction. This method is particularly useful for creating carbon-nitrogen bonds, which are fundamental in constructing piperazine-containing drug molecules .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623505 | |

| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-Ethylpiperazine-1-carboxylate | |

CAS RN |

438049-35-5 | |

| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)

![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)

![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)